N,N-Dimethylformamide diisopropyl acetal

描述

Historical Context and Evolution of Formamide (B127407) Acetals as Reagents

The exploration of formamide acetals as synthetic reagents has a rich history. Early work focused on their synthesis, often involving the reaction of N,N-dimethylformamide with agents like dimethyl sulfate (B86663), followed by treatment with a corresponding sodium alkoxide. researchgate.net These initial preparations paved the way for a deeper understanding of their chemical behavior. Over time, the synthetic community recognized their potential beyond simple derivatives, leading to their widespread adoption as versatile reagents. Their ability to act as both alkylating and formylating agents under relatively mild conditions has cemented their place in the synthetic chemist's toolbox. researchgate.netsciencemadness.org

Overview of the Versatility of N,N-Dimethylformamide Dialkyl Acetals in Synthetic Chemistry

N,N-Dimethylformamide dialkyl acetals are highly versatile reagents due to their dual reactivity. publish.csiro.au The central carbon atom is electrophilic, while the nitrogen atom is nucleophilic, allowing for a range of transformations. publish.csiro.auresearchgate.net They are primarily known for two main types of reactions: alkylation and formylation. sciencemadness.org This reactivity allows them to be used in the synthesis of a wide array of organic molecules, from simple esters and ethers to complex heterocyclic systems. chemicalbook.comresearchgate.net

The specific reactivity of a given N,N-Dimethylformamide dialkyl acetal (B89532) can be tuned by the nature of the alkyl groups. While the dimethyl and diethyl variants are most commonly cited in the literature, the diisopropyl acetal offers different steric and electronic properties that can be advantageous in certain synthetic scenarios.

| Property | Value |

| Molecular Formula | C₉H₂₁NO₂ |

| Molecular Weight | 175.27 g/mol |

| Boiling Point | 79-80 °C at 60 mmHg |

| Density | 0.838 g/mL at 25 °C |

| Refractive Index | n20/D 1.401 |

Table 1: Physical Properties of N,N-Dimethylformamide Diisopropyl Acetal. sigmaaldrich.com

As potent alkylating agents , N,N-Dimethylformamide dialkyl acetals react with acidic protons in various functional groups. They are widely used for the esterification of carboxylic acids and the alkylation of phenols and thiols to form ethers and thioethers, respectively. sciencemadness.orgsciencemadness.org The reaction proceeds under mild, often neutral conditions, which is a significant advantage over many traditional alkylation methods.

In their capacity as formylating agents , these acetals are invaluable for introducing a single carbon unit. sciencemadness.org They react with compounds containing active methylene (B1212753) groups to generate enamines, which are versatile intermediates for further synthetic transformations. scirp.org Similarly, they can formylate primary and secondary amines to produce formamidines. This reactivity is central to the construction of many nitrogen-containing heterocycles. researchgate.net

The ability of N,N-Dimethylformamide dialkyl acetals to react with alcohols and amines makes them effective protecting group reagents . publish.csiro.auchemicalbook.com They are particularly useful for the protection of 1,2- and 1,3-diols, forming cyclic acetals that are stable under a variety of reaction conditions. youtube.com For example, the reaction with a diol can form a 2-(dimethylamino)-1,3-dioxolane or dioxane derivative. This protection strategy is advantageous because the resulting amidine functionality can be cleaved under specific conditions that might leave other protecting groups intact.

Furthermore, these reagents are used to protect primary amines by converting them into N,N-dimethylformamidine derivatives. researchgate.net This protection is stable to various non-acidic reagents and can be removed when needed, making it a useful strategy in multi-step synthesis. researchgate.net For instance, N,N-dimethylformamide dimethyl acetal has been used to protect the exocyclic amine of the nucleoside GS-441524 during the synthesis of Remdesivir. nih.gov

A C1 synthon is a chemical species that introduces a single carbon atom into a molecule during a synthesis. N,N-Dimethylformamide dialkyl acetals are excellent examples of C1 synthons. publish.csiro.auresearchgate.net Their reaction with bifunctional nucleophiles is a powerful method for constructing heterocyclic rings. researchgate.net By reacting with a molecule containing two nucleophilic sites, the acetal can bridge these sites with a single carbon atom, leading to the formation of five- or six-membered rings. This approach is widely employed in the synthesis of pyrimidines, pyridines, pyrazoles, and other important heterocyclic systems. dntb.gov.uaxiangyuch.com The reaction of the acetal with an active methylene group and an amine, for example, can lead to the formation of a substituted pyridine (B92270) ring.

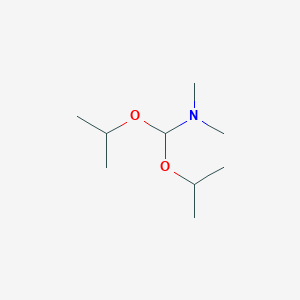

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-dimethyl-1,1-di(propan-2-yloxy)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-7(2)11-9(10(5)6)12-8(3)4/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZZATXWQMOVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(N(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171701 | |

| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18503-89-4 | |

| Record name | N,N-Dimethyl-1,1-bis(1-methylethoxy)methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18503-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-trimethyl-1,1-bis(1-methylethoxy)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Mechanistic Investigations of N,n Dimethylformamide Diisopropyl Acetal

Synthetic Routes to N,N-Dimethylformamide Diisopropyl Acetal (B89532)

The preparation of N,N-Dimethylformamide diisopropyl acetal can be approached through various synthetic strategies, building upon general methods established for N,N-dialkylformamide acetals.

N,N-Dialkylformamide acetals are versatile compounds, and several general methods have been developed for their synthesis. One common approach involves the reaction of a Vilsmeier reagent, such as N,N-dialkyl(chloromethylene)ammonium chloride, with a sodium alkoxide in the corresponding alcohol. sciencemadness.org The resulting mixture is typically distilled under vacuum to isolate the desired acetal. sciencemadness.org For instance, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has been synthesized with a 55% yield using this method. sciencemadness.org

Another prevalent method is the reaction of N,N-dimethylformamide (DMF) with dimethyl sulfate (B86663) and sodium methoxide. This single-step process is typically carried out as a liquid slurry. Additionally, formamide (B127407) acetals can be prepared by refluxing a secondary amine and the corresponding alcohol with chloroform. sciencemadness.org For example, N,N-diethylformamide diethyl acetal has been obtained in a 32% yield through this route. sciencemadness.org High-temperature reactions of DMF with a dialkyl acetal, like dimethyl acetal, in the presence of an acid or base catalyst, also serve as a viable synthetic pathway. liskonchem.com

These reagents are typically colorless, distillable liquids with an amine-like odor that can be stored for extended periods if protected from moisture, acids, and high temperatures. sciencemadness.org

Table 1: General Synthetic Routes for N,N-Dialkylformamide Acetals

| Starting Materials | Reagents | Key Conditions | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| N,N-dialkyl(chloromethylene)ammonium chloride | Sodium alkoxide, Alcohol | Stirring at 20°C, vacuum distillation | DMF dimethyl acetal | 55% | sciencemadness.org |

| N,N-Dimethylformamide (DMF) | Dimethyl sulfate, Sodium methoxide | Liquid slurry phase | DMF dimethyl acetal | 60-70% | |

| Secondary amine, Alcohol | Chloroform | Reflux | N,N-diethylformamide diethyl acetal | 32% | sciencemadness.org |

| N,N-Dimethylformamide (DMF) | Dimethyl acetal | Catalyst, High temperature (150-200°C) | DMF dimethyl acetal | N/A | liskonchem.com |

The synthesis of this compound can be achieved through a direct, often solvent-free, procedure. In a typical laboratory preparation, N,N-dimethylformamide (DMF) is combined with an excess of isopropanol (B130326) (2.2 equivalents). A catalytic amount of sulfuric acid is introduced, and the mixture is refluxed at approximately 82–85°C for 6–12 hours under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography.

Another specific route involves a transacetalization reaction. N,N-Dimethylformamide dimethyl acetal can be reacted with isopropyl alcohol to yield this compound. chemicalbook.com

Optimization of these synthetic conditions is crucial for maximizing yield and purity. Key parameters that are often adjusted include reaction temperature, time, and molar ratios of reactants. For the analogous synthesis of DMF-DMA, studies have shown that increasing the reaction temperature from 15°C to 30°C can improve the yield, but a further increase to 40°C may lead to a decrease in yield. Optimal yields of up to 86% with 91.13% purity have been reported by carefully controlling these variables.

Table 2: Specific Preparation of this compound

| Method | Reactants | Catalyst/Reagents | Temperature | Time | Reference |

|---|---|---|---|---|---|

| Direct Acetalization | N,N-Dimethylformamide, Isopropanol | Sulfuric acid | 82-85°C | 6-12 hours | |

| Transacetalization | N,N-Dimethylformamide dimethyl acetal, Isopropyl alcohol | N/A | N/A | N/A | chemicalbook.com |

Reaction Mechanisms of this compound

The reactivity of N,N-dimethylformamide acetals is primarily defined by two main categories of reactions: alkylation and formylation. sciencemadness.org The core of their reactivity lies in the generation of aza-oxo-stabilized carbenium ions. sciencemadness.org These intermediates make the acetals effective agents for transferring alkyl or formyl groups to various nucleophiles. sciencemadness.org For example, they are widely used to convert carboxylic acids to esters and phenols to ethers. sciencemadness.org They also react with active methylene (B1212753) groups to form enamines and with amines to yield amidines. sciencemadness.orgresearchgate.net

The reaction of this compound with nucleophiles proceeds through nucleophilic addition pathways. In these reactions, a nucleophile attacks the electrophilic carbon of the acetal.

A key mechanistic step in the reactions of N,N-dimethylformamide acetals is the formation of a nucleophilic adduct. nih.gov When the acetal reacts, it can generate a highly electrophilic intermediate. Nucleophiles, such as compounds with active methylene groups or certain amino acids, can then attack this intermediate. researchgate.netnih.gov

For instance, in reactions with 1,3-dicarbonyl compounds, the acetal first reacts to form a vinylogous intermediate. acs.org A nucleophile, such as a 1,1-enediamine, can then attack the double bond of this intermediate in a Michael addition reaction, forming a stable adduct. nih.govacs.org This process involves the formation of a new carbon-carbon bond and is a fundamental step in the synthesis of more complex molecules like 2-aminopyridines. acs.org The initial adduct is formed through the addition of the nucleophile to the electrophilic center of the acetal-derived intermediate. documentsdelivered.com

The primary intermediate that drives the reactivity of formamide acetals is the aza-oxo-stabilized carbenium ion. sciencemadness.org This species, represented as [Me₂N=CH-OR]⁺, is stabilized by the delocalization of the positive charge between the nitrogen and oxygen atoms through resonance. The nitrogen atom's lone pair of electrons participates in the π-system, effectively distributing the charge and making the cation more stable than a simple carbocation. This resonance stabilization is a form of conjugation that significantly lowers the energy of the intermediate, facilitating its formation and subsequent reactions with nucleophiles. While hydrogen bonding can play a role in stabilizing transition states in certain reaction environments, the inherent electronic structure of the aza-oxo-stabilized carbenium ion is the dominant stabilization mechanism. sciencemadness.org

Generation and Reactivity of Aza-oxo-stabilized Carbenium Ions

The primary mechanistic pathway for the reactions of N,N-dimethylformamide dialkyl acetals involves the formation of a highly reactive aza-oxo-stabilized carbenium ion. sciencemadness.orgthieme-connect.com This intermediate, also known as an aminal ester cation, is generated through the departure of one of the isopropoxy groups. The stability of this cation is attributed to the delocalization of the positive charge between the oxygen and nitrogen atoms.

This electrophilic species is the cornerstone of the acetal's dual reactivity:

Alkylation: The carbenium ion can act as an alkylating agent, transferring a methyl group in the case of DMF-DMA, to nucleophiles such as carboxylic acids (to form esters) or phenols (to form ethers). sciencemadness.org

Formylation: Alternatively, it can serve as a formylating agent, reacting with active methylene compounds to yield enaminones or with primary amines and amides to produce amidines. sciencemadness.orgresearchgate.net This versatility makes it a valuable reagent in the construction of various heterocyclic systems. researchgate.net

Dehydration and Product Formation Steps

A significant application of N,N-dimethylformamide dialkyl acetals is their role as potent dehydrating agents, a process that showcases a distinct product formation pathway. In the reaction with vicinal diols, the acetal facilitates cyclization to form epoxides. sciencemadness.orgorgsyn.org For instance, N,N-dimethylformamide dimethyl acetal reacts with trans-cyclohexane-1,2-diol to yield cyclohexane (B81311) epoxide with an inversion of configuration. sciencemadness.org The reaction proceeds through an intermediate 2-dimethylamino-1,3-dioxolane. The by-products of this dehydration are N,N-dimethylformamide (DMF) and the corresponding alcohol (isopropanol), which are relatively easy to remove from the reaction mixture. orgsyn.org This method is noted for being simpler and often providing a more stable product compared to alternative routes. orgsyn.org

Solvent Effects on Reaction Pathways

The choice of solvent has a profound impact on the reaction pathways and efficiencies of transformations involving N,N-dimethylformamide acetals. Different solvents can influence the stability of intermediates and transition states, thereby altering reaction rates and product yields.

In a three-component cascade reaction involving DMF-DMA, various solvents were tested, with 1,4-dioxane (B91453) at reflux proving to be the optimal medium, while acetone, ethanol (B145695), and acetonitrile (B52724) failed to promote the reaction. acs.org Further studies on the protection of exocyclic amines using DMF-DMA have systematically demonstrated the impact of the solvent on product yield. nih.gov Changing the solvent from N,N-dimethylformamide (DMF) to pyridine (B92270) was found to increase the yield of the desired protected nucleoside from 66% to 76%. nih.gov The polarity of the solvent is a critical factor; for certain reactions like diketopiperazine formation, the reaction rate increases with decreasing solvent polarity. nih.gov This is often because tighter solvent-peptide interactions in more polar solvents can create a larger enthalpic barrier for the necessary molecular rearrangements. nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | DMF | RT | 48 | 66 | nih.gov |

| 2 | DMF | 65 | 24 | 58 | nih.gov |

| 3 | DMA | 65 | 24 | 52 | nih.gov |

| 4 | Pyridine | 65 | 24 | 71 | nih.gov |

| 5 | Pyridine (re-optimized) | - | - | 76 | nih.gov |

Catalytic Conditions and Their Influence on Mechanism

While many reactions with N,N-dimethylformamide acetals proceed thermally, catalytic conditions can significantly influence the mechanism and outcome. The formation of acetals from carbonyl compounds, a related process, is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org In reactions where the acetal is a reactant, catalysts can enhance rates and selectivity. For example, in a multi-component reaction utilizing DMF-DMA, the addition of a catalytic amount of cesium carbonate (Cs₂CO₃) was found to be sufficient to promote the transformation effectively. acs.org The broader field of reactions involving DMF as a reagent source often employs various catalysts, from transition metals like copper and cobalt to basic promoters like DBU, highlighting the diverse catalytic environments that can modulate these transformations. nih.gov

Computational Chemistry Approaches for Mechanistic Elucidation

To gain deeper insight into the complex reaction mechanisms that are difficult to probe experimentally, computational chemistry has become an indispensable tool. liskonchem.com Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomic-level understanding of transition states and environmental effects.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules, including transition states. For reactions involving formamides and related structures, DFT calculations have been successfully employed to predict reaction mechanisms, calculate activation energies, and rationalize unexpected product formations. benthamdirect.com By modeling the potential energy surface, researchers can identify the lowest energy pathways for a reaction. DFT has been used to establish the planarity of the ground state of DMF and revise vibrational assignments, which is fundamental to understanding its reactivity. researchgate.net The choice of functional and basis set, such as B3LYP/6-311G(p,d), is critical for achieving results that correlate well with experimental data. benthamdirect.com

| Study Subject | DFT Functional | Basis Set | Key Finding | Reference |

|---|---|---|---|---|

| N,N-disubstituted formamidines | B3LYP | 6-311G(p,d) | Computed reaction mechanism and activation energies. | benthamdirect.com |

| N,N-dimethyl formamide (DMF) | BLYP / ACM | DZVP | Calculated molecular structures in excellent agreement with experimental geometries. | |

| DMF Monomer and Dimers | B3LYP | cc-pVDZ | Calculated structure and IR vibrational spectra in agreement with experiments. | researchgate.net |

Molecular Dynamics (MD) simulations offer a robust method for studying the influence of solvent molecules on reaction mechanisms at an atomic scale. easychair.org By simulating the time-dependent behavior and trajectories of atoms, MD can model the explicit interactions between reactants, intermediates, and the surrounding solvent molecules. easychair.orgpitt.edu This is crucial for understanding how the solvent shell organizes around a solute and affects reaction kinetics and thermodynamics. easychair.orgresearchgate.net MD simulations have been used to investigate the solvation shells of ions in DMF, analyzing radial distribution functions to understand the coordination of solvent molecules. researchgate.net Such simulations provide a dynamic picture that complements the static energy calculations from DFT, offering a more complete understanding of solvent-mediated interactions and their role in guiding reaction pathways. easychair.org

Lack of Specific Research Hinders Quantitative Analysis of this compound

QSPR models are mathematical relationships that correlate the structural features of a chemical with its physicochemical properties. Developing such models requires a substantial amount of experimental data on a series of structurally related compounds. These data are then used to create and validate predictive models.

While general information regarding the physicochemical properties of this compound is available, such as its molecular weight, boiling point, and density, this information is insufficient for a QSPR study. A comprehensive QSPR analysis would necessitate a curated dataset of various molecular descriptors and their corresponding measured properties for a range of similar acetal compounds, including the target molecule.

Broader searches encompassing related chemical classes, such as acetals, dialkoxyamines, and N,N-dimethylamides, also failed to identify any QSPR studies that specifically include this compound in their analysis. Without such foundational research, any attempt to construct a QSPR model or discuss its mechanistic investigations would be speculative and not based on established scientific findings.

Therefore, until dedicated research is conducted and published, a thorough and authoritative article on the QSPR modeling of this compound cannot be produced.

Applications of N,n Dimethylformamide Diisopropyl Acetal in Advanced Organic Synthesis

Protecting Group Chemistry

The primary application of N,N-dimethylformamide diisopropyl acetal (B89532) and related formamide (B127407) acetals in organic synthesis is in the protection of functional groups. researchgate.netorganic-chemistry.org These reagents provide a pathway for introducing protecting groups under generally mild conditions, which can be crucial when dealing with sensitive molecular architectures.

Carboxylic Acid Protection to Ester Derivatives

Formamide acetals are effective reagents for the esterification of carboxylic acids. thieme-connect.comresearchgate.net The reaction proceeds through the formation of an intermediate that subsequently breaks down to form the corresponding ester, N,N-dimethylformamide (DMF), and an alcohol. While N,N-dimethylformamide dimethyl acetal is commonly used to form methyl esters, other acetals can be used to generate different ester derivatives. thieme-connect.comresearchgate.net

Mild Conditions for Tert-butyl Ester Formation

The formation of tert-butyl esters is a common strategy for protecting carboxylic acids, and this transformation can be achieved using formamide acetals. For the specific and efficient synthesis of tert-butyl esters, the literature predominantly points to the use of N,N-Dimethylformamide di-tert-butyl acetal. sigmaaldrich.com This related reagent reacts with carboxylic acids under mild, neutral conditions, typically by heating in a non-polar solvent. For example, the esterification of N-acetyl-L-phenylalanine to its tert-butyl ester was accomplished in 94% yield by stirring the acid in N,N-Dimethylformamide di-tert-butyl acetal at 60°C overnight. tcichemicals.com This method avoids the harsh acidic conditions often required in traditional Fischer esterification, making it suitable for substrates with acid-sensitive functional groups. masterorganicchemistry.com

Selectivity and Efficiency Considerations

The efficiency of esterification using N,N-dimethylformamide acetals can be very high, often achieving near-quantitative yields. thieme-connect.comtcichemicals.com However, the reaction's success can be influenced by steric hindrance around the carboxylic acid group. In the case of tert-butyl ester formation using N,N-Dimethylformamide di-tert-butyl acetal, yields have been reported in the 60-78% range, depending on the steric demands of the substrate. The reaction is generally selective for carboxylic acids, allowing them to be protected in the presence of other functional groups.

| Carboxylic Acid Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-acetyl-L-phenylalanine | N,N-Dimethylformamide di-tert-butyl acetal | 60°C, overnight | tert-butyl N-acetyl-L-phenylalaninate | 94 | tcichemicals.com |

| Pyrrole- and Indolecarboxylic Acids | N,N-Dimethylformamide di-tert-butyl acetal | Not specified | Corresponding tert-butyl esters | Not specified | sigmaaldrich.com |

Hydroxyl Group Protection

In addition to carboxylic acids, formamide acetals can be employed to protect hydroxyl groups. The analogous reagent, N,N-Dimethylformamide di-tert-butyl acetal, has been used to introduce the tert-butyl protecting group onto phenols and alcohols, such as in the synthesis of 3-O-tert-butylmorphine from 6-O-acetylmorphine. researchgate.netsigmaaldrich.com This strategy is valuable in the synthesis of complex molecules where selective protection of a hydroxyl moiety is required.

Amine Protection Strategies

N,N-Dimethylformamide diisopropyl acetal and related formamide acetals serve as key reagents in the protection of primary amines. A common strategy involves the formation of a formamidine (B1211174) derivative, which is stable under a variety of reaction conditions but can be cleaved when necessary. researchgate.netnih.gov

Formation of N,N-Dibenzylformamidine as a Protecting Group

Primary amines can be effectively protected as N,N-dibenzyl formamidines. This transformation can be achieved using this compound in a two-step, one-pot process analogous to reactions with other formamide acetals. researchgate.net

The proposed mechanism involves:

Transamidation: this compound first reacts with dibenzylamine (B1670424). In this step, the two isopropoxy groups are displaced by the dibenzylamino group, eliminating isopropanol (B130326) and forming a highly reactive N,N-dibenzylformamide-derived intermediate.

Amidine Formation: This intermediate reacts smoothly with a primary amine at room temperature to afford the corresponding N,N-dibenzylformamidine in high yield. researchgate.net

The resulting N,N-dibenzylformamidine protecting group is notably stable under acidic, basic, and nucleophilic conditions. researchgate.net It can be effectively removed to regenerate the primary amine via catalytic hydrogenation, often using a Pearlman's catalyst (Pd(OH)₂/C). researchgate.net This robust protection-deprotection sequence makes it a valuable tool in complex organic synthesis. researchgate.netnih.gov

| Step | Transformation | Reagents and Conditions | Reference |

|---|---|---|---|

| Protection | Primary Amine → N,N-Dibenzylformamidine | 1. This compound, Dibenzylamine 2. Primary Amine, Room Temperature | researchgate.net |

| Deprotection | N,N-Dibenzylformamidine → Primary Amine | Catalytic Hydrogenation (e.g., Pd(OH)₂/C, H₂) | researchgate.net |

Deprotection Methodologies (e.g., Catalytic Hydrogenation)

The dimethylaminomethylene group, installed by N,N-dimethylformamide acetals, can serve as a protecting group for primary amines. A notable method for the deprotection of a related N,N-dibenzylformamidine protecting group is through catalytic hydrogenation. This process is typically accomplished using Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), which effectively cleaves the formamidine to restore the primary amine. researchgate.net This protecting group strategy is advantageous due to its stability under acidic, basic, and various nucleophilic reaction conditions. researchgate.net

In other synthetic sequences, catalytic hydrogenation is employed not for direct deprotection, but to transform an intermediate generated by the reagent. For instance, in a general indole (B1671886) synthesis, an o-nitrotoluene derivative reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a nitro-N,N-dimethyl enaminone. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation, leads to a spontaneous cyclization to form the indole ring. researchgate.net While not a direct deprotection of a group installed by the acetal, it highlights the compatibility of catalytic hydrogenation in multi-step syntheses involving these reagents.

Additionally, amidine-type protecting groups on nucleobases, such as the N,N-dimethylformamidine (dmf) group, can be removed under mild acidic conditions, for example, using imidazolium (B1220033) triflate (IMT) or 1-hydroxybenztriazole (HOBt). researchgate.net

Carbonyl Functionality Protection

While acetals are a well-established class of protecting groups for carbonyl functionalities (aldehydes and ketones) due to their stability in neutral to strongly basic media, the specific use of this compound for this purpose is not its most widely documented application. libretexts.org Some sources suggest its utility as a protective reagent for aldehydes and ketones. chemicalbook.com The primary role of this reagent, as extensively reported in scientific literature, is not the protection of the carbonyl group itself, but rather the activation of the α-position to the carbonyl. It reacts with active methylene (B1212753) and methyl groups adjacent to carbonyls to form enamines and enaminones, thereby facilitating further synthetic transformations at that position.

C-C Bond Formation Reactions

A significant application of this compound in organic synthesis is its role in the formation of carbon-carbon bonds. sigmaaldrich.com The reagent acts as a formyl cation synthon, introducing a dimethylaminomethylene (-CH=N(CH₃)₂) unit onto nucleophilic carbon atoms, a process often referred to as aminomethylenation. sciencemadness.org This reaction typically targets compounds with acidic C-H bonds, such as those found in active methylene and methyl groups, leading to the formation of enamines and related structures that are valuable intermediates for constructing more complex molecules. sciencemadness.org

Enamine Synthesis from Active Methylene and Methyl Compounds

This compound and its congeners are highly effective reagents for the synthesis of enamines from compounds possessing active methylene or methyl groups. researchgate.netscirp.org The reactivity of the acetal provides an electrophilic carbon atom that readily condenses with these nucleophilic substrates. researchgate.net This transformation is a cornerstone of its utility, providing access to a wide array of substituted enamines that serve as versatile building blocks in heterocyclic synthesis and other areas of organic chemistry. scirp.orgtsijournals.com

The reaction of N,N-dimethylformamide acetals with 1,3-dicarbonyl compounds is a robust method for generating highly functionalized intermediates. A notable example is a three-component cascade reaction involving 1,1-enediamines (EDAMs), N,N-dimethylformamide dimethyl acetal (DMF-DMA), and various 1,3-dicarbonyl compounds. acs.orgnih.gov In this process, DMF-DMA first reacts with the 1,3-dicarbonyl compound to form a reactive enaminone-like intermediate. This intermediate is then attacked by the EDAM, leading to a cascade of reactions that ultimately furnishes highly substituted 2-aminopyridine (B139424) derivatives in good to excellent yields. acs.org

The reaction conditions and yields for the synthesis of 2-aminopyridines from acyclic 1,3-dicarbonyl compounds are summarized below. The reaction generally proceeds smoothly in refluxing 1,4-dioxane (B91453). acs.org

Table 1: Synthesis of 2-Aminopyridine Derivatives via Three-Component Reaction

| Entry | R¹ in EDAM | R² in 1,3-Dicarbonyl | R³ in 1,3-Dicarbonyl | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-MeC₆H₄ | Me | Me | 6a | 92 |

| 2 | 4-FC₆H₄ | Me | Me | 6b | 89 |

| 3 | 4-ClC₆H₄ | Me | Me | 6c | 90 |

| 4 | 4-BrC₆H₄ | Me | Me | 6d | 91 |

| 5 | 4-MeOC₆H₄ | Me | Me | 6e | 88 |

| 6 | 4-MeC₆H₄ | OEt | Me | 6f | 85 |

| 7 | 4-FC₆H₄ | OEt | Me | 6g | 83 |

| 8 | 4-ClC₆H₄ | OEt | Me | 6h | 84 |

| 9 | 4-BrC₆H₄ | OEt | Me | 6i | 86 |

| 10 | 4-MeOC₆H₄ | OEt | Me | 6j | 82 |

| 11 | 4-MeC₆H₄ | Ph | Me | 6k | 78 |

| 12 | 4-ClC₆H₄ | Ph | Me | 6l | 79 |

| 13 | 4-MeC₆H₄ | OEt | OEt | 6m | 75 |

| 14 | 4-ClC₆H₄ | OEt | OEt | 6n | 74 |

Data sourced from a study on the three-component cascade reaction. acs.org

When cyclic 1,3-dicarbonyl compounds like cyclohexane-1,3-dione derivatives are used, a different class of 2-aminopyridines is formed, demonstrating the versatility of this methodology. acs.org

Enaminones, or β-amino-α,β-unsaturated ketones, are powerful synthetic intermediates used in the construction of heterocycles and in Michael addition-elimination reactions. nih.gov A direct and common method for their synthesis involves the reaction of ketones possessing an α-methyl or methylene group with this compound or its dimethyl analogue (DMF-DMA). tsijournals.comnih.gov

The reaction proceeds by the condensation of the ketone with the acetal. For example, phenylacetone (B166967) condenses with DMF-DMA in refluxing xylene to yield 4-(dimethylamino)-3-phenylbut-3-en-2-one. tsijournals.com The reaction can even proceed further if an excess of the acetal is used, leading to the formation of dienaminones. tsijournals.com Similarly, cyclohexane-1,3-dione reacts with DMF-DMA at room temperature in the absence of a solvent to produce 3-(dimethylamino)methylene-cyclohexane-1-one with high yield (95%).

A potential drawback of this direct approach is the possibility of non-selective enolization when using unsymmetrical ketones, which can lead to a mixture of constitutional isomers. nih.gov

Table 2: Examples of Enaminone Synthesis

| Ketone Substrate | Acetal Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Phenylacetone | DMF-DMA | 4-(dimethylamino)-3-phenylbut-3-en-2-one | Xylene, reflux | tsijournals.com |

| Cyclohexane-1,3-dione | DMF-DMA | 3-(dimethylamino)methylene-cyclohexane-1-one | Neat, room temp. | |

| Dihydro-β-ionone | Gold's Reagent (DMF-DMA equivalent) | Regioselective enaminone | THF, LiO-t-Bu | nih.gov |

Synthesis of Mannich Bases

While the classical Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine, N,N-dimethylformamide acetals offer an alternative, non-acidic, and regioselective route to Mannich bases. sciencemadness.org This method proceeds in two steps. First, a ketone or ester is reacted with an N,N-dimethylformamide acetal at elevated temperatures to form the corresponding enamino ketone or ester. sciencemadness.org

In the second step, the resulting enaminone intermediate is readily reduced to the target Mannich base. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). sciencemadness.org This two-step sequence provides a valuable alternative to the traditional one-pot Mannich condensation, particularly when acidic conditions are to be avoided or when regioselectivity is a concern.

α-Methylation of Ketones

N,N-Dimethylformamide acetals serve as effective C1 sources for the α-methylation of ketones. This transformation typically proceeds through the formation of an enaminone intermediate, which is subsequently subjected to reduction. A notable strategy involves a heterogeneous catalytic hydrogenation-hydrogenolysis process that utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as the carbon source. acs.orgresearchgate.net This method provides a convenient pathway to α-methylated ketones from a variety of ketone substrates without the need for a base or an external oxidant. acs.orgresearchgate.net

The general mechanism involves the reaction of a ketone with the N,N-Dimethylformamide acetal to form an enaminone. acs.orgresearchgate.net This intermediate is then converted to the final α-methylated ketone through a hydrogenation-hydrogenolysis step. acs.orgresearchgate.net An alternative approach uses N,N-Dimethylformamide (DMF) directly, in a rhodium-catalyzed process. organic-chemistry.org Mechanistic studies of this related reaction suggest that DMF provides a methylene fragment and a hydride during the methylation process. organic-chemistry.org The reaction is compatible with a wide range of substrates, including both aryl and alkyl ketones. organic-chemistry.org

Table 1: Research Findings on α-Methylation of Ketones

| Method | Reagent/Catalyst | Key Features | Substrate Scope | Ref. |

|---|---|---|---|---|

| Hydrogenation-Hydrogenolysis | N,N-Dimethylformamide dimethyl acetal / Heterogeneous Catalyst | Base-free and oxidant-free conditions; proceeds via enaminone intermediate. | A variety of ketones. | acs.orgresearchgate.net |

Heterocyclic Synthesis

N,N-Dimethylformamide acetals are versatile reagents in organic synthesis, acting as a C1 synthon for the construction of various heterocyclic systems. They react with functional groups containing active hydrogen atoms, such as amino, methyl, and methylene groups, to form enaminone intermediates, which are pivotal in the synthesis of heterocycles.

Synthesis of Pyridines and Polysubstituted Pyridines

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is utilized in the synthesis of polysubstituted pyridines. scirp.orgscirp.orgresearchgate.netscirp.org One synthetic route involves the reaction of an amidine intermediate, derived from malononitrile (B47326) dimer and two equivalents of DMF-DMA, with an alkoxide. scirp.orgscirp.orgresearchgate.net This reaction leads to the formation of pyridine (B92270) derivatives. scirp.orgresearchgate.net

Another method involves a one-step, three-component coupling reaction to produce 2,3,4,5-tetrasubstituted pyridine derivatives in good to excellent yields. This reaction uses a functionalized enamine, N,N-dimethylformamide diethyl acetal, and an internal alkyne that possesses an electron-withdrawing group. Symmetrical pyridines can also be synthesized from ketoxime acetates using DMF-DMA as the C1 synthon.

Table 2: Selected Pyridine Synthesis Methods

| Starting Materials | Key Reagent | Product Type | Ref. |

|---|---|---|---|

| Malononitrile Dimer-derived Amidine, Alkoxide | N,N-Dimethylformamide dimethyl acetal | Polysubstituted Pyridines | scirp.orgresearchgate.net |

| Functionalized Enamine, Internal Alkyne | N,N-Dimethylformamide diethyl acetal | 2,3,4,5-Tetrasubstituted Pyridines |

Formation of Pyrimidines

The synthesis of pyrimidines can be achieved using intermediates derived from N,N-Dimethylformamide acetals. scirp.orgscirp.orgresearchgate.netscirp.org The condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine (B92328) is a widely used method for constructing the pyrimidine (B1678525) ring. bu.edu.eg

In a specific application, an amidine compound, synthesized from the reaction of malononitrile dimer with two moles of DMF-DMA, serves as a precursor for pyrimidine synthesis. scirp.orgresearchgate.net When this amidine is reacted with compounds like 4-nitroaniline (B120555) or 4-methylaniline, it leads to the formation of substituted pyrimidine derivatives. scirp.orgresearchgate.netscirp.org For instance, the reaction with 4-nitroaniline proceeds through an intermediate which then cyclizes to form the pyrimidine product. researchgate.net

Pyrazole (B372694) Synthesis

Pyrazole and its derivatives are important heterocyclic compounds in medicinal chemistry. Their synthesis often involves the use of dimethylformamide (DMF) and phosphorus oxychloride, known as the Vilsmeier-Haack reagent, for formylation and cyclization reactions. For example, phenyl hydrazones can undergo monoformylation and cyclization with the Vilsmeier-Haack reagent to yield 4-n-alkyl substituted pyrazoles. Enaminones, which can be synthesized from ketones and DMF-DMA, are also key building blocks for constructing pyrazole derivatives. researchgate.netnih.gov The reaction of enaminones with aryl hydrazines in ethanol (B145695) with acetic acid can produce regioselective pyrazole derivatives with high yields. nih.gov

Indole Synthesis and Derivatives

A general and efficient method for indole synthesis, known as the Leimgruber-Batcho reaction, utilizes N,N-Dimethylformamide acetals. researchgate.netorgsyn.orgjournalijar.com The process involves the reaction of a suitably substituted o-nitrotoluene with an N,N-Dimethylformamide acetal, such as DMF-DMA, to form an intermediate enamine. researchgate.netjournalijar.com This is followed by a reductive cyclization step to yield the desired indole. researchgate.netjournalijar.com The addition of pyrrolidine (B122466) to the reaction mixture can significantly accelerate the initial aminomethylenation step, especially for substrates with electron-donating groups. orgsyn.org

This methodology has also been extended to the synthesis of more complex structures. For example, N,N-Dimethylformamide dimethyl acetal (DMFDMA) is used in the final cyclization step to convert 2-(o-aminophenyl)-3-arylindoles into 12-arylindolo[1,2-c]quinazolines. beilstein-journals.org

Table 3: Leimgruber-Batcho Indole Synthesis Overview

| Step | Description | Key Reagents | Ref. |

|---|---|---|---|

| 1. Enamine Formation | Condensation of an o-nitrotoluene with a formamide acetal. | o-nitrotoluene, N,N-Dimethylformamide dimethyl acetal | researchgate.netorgsyn.orgjournalijar.com |

Triazole Synthesis

N,N-Dimethylformamide dimethyl acetal (DMFDMA) has enabled alternative synthetic routes to triazoles, which are traditionally synthesized via the reaction of alkynes and azides. A modern approach involves the reaction of azides with carbonyl compounds in the presence of DMFDMA, which acts as a C1 synthon to facilitate the formation of the triazole ring.

Pyrrolo[1,2-a]pyrazines and Indolizine Preparation

This compound serves as a key reagent in the synthesis of fused heterocyclic systems such as pyrrolo[1,2-a]pyrazines and indolizines. These scaffolds are of significant interest due to their presence in numerous biologically active compounds. researchgate.net

The synthesis of indolizines and pyrrolo[1,2-a]pyrazines can be achieved through a cascade condensation/cyclization/aromatization reaction. rsc.org In this approach, substituted 2-formyl-N-propargylpyrroles react with active methylene compounds. While the literature extensively covers the use of various bases and related reagents to facilitate these transformations, the specific use of this compound offers a potent alternative for achieving these cyclizations. The acetal can act as both a reagent and a catalyst, facilitating the initial condensation and subsequent cyclization steps. The reaction of 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate (B1210297), for instance, leads to the formation of pyrrolo[1,2-a]pyrazines in high yields. rsc.org The diisopropyl acetal derivative can be employed to drive the reaction towards the desired product under mild conditions.

A general scheme for the synthesis of pyrrolo[1,2-a]pyrazines involves the reaction of a suitable pyrrole (B145914) precursor with a source of carbon and nitrogen. N,N-Dimethylformamide and its derivatives have been successfully employed as carbon synthons in the synthesis of pyrrolo/indolo[1,2-a]quinoxalines. nih.gov This highlights the potential of this compound to participate in similar cyclization strategies leading to pyrrolo[1,2-a]pyrazines.

Quinazolinones and Imidazoquinazolines

The synthesis of quinazolinones and their fused derivatives, such as imidazoquinazolines, represents an important area of medicinal chemistry. N,N-Dimethylformamide acetals have been shown to be effective reagents in the construction of these heterocyclic systems. researchgate.net

For instance, the reaction of anthranilamide with N,N-dimethylformamide di(t-butyl)acetal, a related sterically hindered acetal, primarily yields quinazolin-4-one. researchgate.net This suggests that this compound can also be utilized for the direct cyclization of anthranilamide derivatives to form the quinazolinone core. The reaction likely proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization.

Furthermore, the direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source has been reported to produce 4-(dimethylamino)quinazolines. thieme-connect.de While this specific transformation uses DMF, the underlying principle of activating the quinazolinone ring system can be extended to reactions involving this compound for the synthesis of more complex derivatives. The acetal can serve as a precursor for the introduction of a dimethylaminomethylene group, which can then be further manipulated to construct fused imidazoquinazoline systems.

Synthesis of Fused Heterocyclic Systems

The utility of N,N-dimethylformamide acetals extends to the synthesis of a broad range of fused heterocyclic systems beyond those mentioned previously. These reagents act as one-carbon synthons, facilitating the construction of new rings onto existing heterocyclic frameworks. scirp.orgresearchgate.netscirp.org

N,N-Dimethylformamide dimethyl acetal (DMFDMA), a closely related analogue, has been extensively used in heterocyclic synthesis. scirp.orgresearchgate.netscirp.org For example, its reaction with malononitrile dimer leads to the formation of polysubstituted pyridines and pyrimidines. researchgate.netscirp.org These reactions proceed through the formation of enamines, which then undergo cyclization. scirp.org Given the similar reactivity profile, this compound can be expected to participate in analogous transformations, offering potential advantages in terms of solubility and reaction kinetics due to the bulkier isopropoxy groups.

The synthesis of various fused heterocycles often involves the reaction of a substrate containing an active methylene group and a nucleophilic group with a formylating agent. This compound can efficiently play this role, reacting with active methylene compounds to form enamines, which are key intermediates for subsequent cyclization reactions. sciencemadness.org This strategy has been applied to the synthesis of diverse heterocyclic systems, including pyrazoles and pyridines. sigmaaldrich.comacs.org

Alkylation and Formylation Reactions

This compound is a versatile reagent that can act as both an alkylating and a formylating agent. The outcome of the reaction is highly dependent on the nature of the substrate and the reaction conditions. sciencemadness.org

Esterification of Acids

N,N-Dimethylformamide acetals provide a mild and efficient method for the esterification of carboxylic acids. researchgate.net The reaction proceeds under neutral conditions, making it suitable for substrates containing acid-sensitive functional groups. rug.nl The use of this compound for this purpose offers the advantage of forming isopropanol as a byproduct, which can be easily removed.

The esterification is believed to proceed through the formation of an intermediate alkoxymethylidene-N,N-dimethylammonium carboxylate salt. This intermediate then collapses to form the corresponding isopropyl ester, N,N-dimethylformamide, and isopropanol. researchgate.net This method has been shown to be effective for a wide range of carboxylic acids, including those that are sterically hindered.

Table 1: Esterification of Carboxylic Acids with N,N-Dimethylformamide Dialkyl Acetals

| Carboxylic Acid | Acetal Used | Product | Yield (%) | Reference |

| Benzoic Acid | N,N-Dimethylformamide dimethyl acetal | Methyl benzoate | High | researchgate.net |

| 4-Nitrobenzoic Acid | N,N-Dimethylformamide dimethyl acetal | Methyl 4-nitrobenzoate | Near Quantitative | researchgate.net |

| Various Fatty Acids | N,N-Dimethylformamide dialkyl acetals | Corresponding alkyl esters | Quantitative | researchgate.net |

This table is illustrative and based on the reactivity of related N,N-dimethylformamide acetals. Specific yield data for the diisopropyl acetal may vary.

Ether and Thioether Formation from Phenols and Thiols

Similar to the esterification of carboxylic acids, this compound can be employed for the O-alkylation of phenols and the S-alkylation of thiols to form ethers and thioethers, respectively. sciencemadness.org This transformation provides a convenient alternative to traditional alkylation methods that often require harsh conditions and strong bases.

The reaction with phenols yields the corresponding isopropyl ethers. The mechanism is analogous to that of esterification, involving the formation of an intermediate phenoxide salt which then reacts with the activated acetal. This method is particularly useful for the alkylation of acidic phenols.

For the formation of thioethers, thiols react readily with this compound to afford the corresponding isopropyl thioethers. Thiols are generally more nucleophilic than the corresponding alcohols, and the reaction often proceeds smoothly under mild conditions. masterorganicchemistry.comacsgcipr.org The synthesis of thioethers is a common transformation in organic synthesis, and the use of this compound offers a valuable tool for this purpose. acsgcipr.org

N-Alkylation of N-H Heterocyclic Compounds

This compound can also serve as an alkylating agent for nitrogen-containing heterocyclic compounds that possess an N-H bond. sciencemadness.org This reaction provides a direct method for the introduction of an isopropyl group onto the nitrogen atom of the heterocycle.

The N-alkylation reaction is particularly useful for a variety of heterocyclic systems, including imidazoles, pyrazoles, and triazoles. The reaction conditions are typically mild, and the byproducts are volatile, simplifying the purification of the desired N-alkylated product. The mechanism involves the initial formation of a salt between the heterocyclic N-H compound and the acetal, followed by the transfer of the isopropyl group. This method complements other N-alkylation strategies and is particularly advantageous when base-sensitive functional groups are present in the substrate.

Amidination Reactions

This compound, as a member of the N,N-dialkylformamide acetal family, is a valuable reagent for the synthesis of amidines. These reactions typically involve the interaction of the acetal with primary amino groups.

Amidine Synthesis from Thio-/Selenoamides

The direct reaction of this compound with thioamides or selenoamides to form N,N-dimethyl-N'-acylformamidines is not extensively documented in the reviewed scientific literature. While thioamides are known precursors for certain amidine syntheses through other routes, such as reaction with thioimidates, their specific reactivity with N,N-dimethylformamide acetals is not clearly established. nih.gov

Amidine Formation from Amines and Amides

N,N-dialkylformamide acetals readily react with compounds containing a primary amino group (–NH2), such as primary amines and carboxamides, to yield the corresponding N,N-disubstituted formamidines. researchgate.net The reaction involves the displacement of both alkoxy groups from the acetal by the nucleophilic nitrogen atom.

For instance, the reaction of N,N-dimethylformamide dimethyl acetal (DMFDMA), a related compound, with various amines and amides demonstrates this transformation. A trans-amidation reaction of DMFDMA with dibenzylamine can produce an intermediate, N,N-dibenzylformamide dimethyl acetal, which then smoothly reacts with a primary amine at room temperature to afford the corresponding amidine in high yield. researchgate.net This general reactivity is applicable to this compound.

The reaction is versatile and can be applied to a range of substrates. However, the presence of other functional groups that are reactive towards the amide acetal, such as carboxylic acids, can be a limitation. researchgate.net

Interactive Table: Amidine Synthesis Examples using Amide Acetals

| Reactant 1 | Reactant 2 | Amide Acetal | Product |

| Primary Amine (R-NH2) | - | This compound | N'-R-N,N-dimethylformamidine |

| Carboxamide (R-CONH2) | - | This compound | N'-Acyl-N,N-dimethylformamidine |

| Dibenzylamine | Primary Amine | N,N-Dimethylformamide dimethyl acetal | N,N-Disubstituted Amidine |

Kinetics and Mechanisms of Amidine Formation

Kinetic studies on the reaction of N,N-dialkylformamide acetals with substituted anilines in various solvents have provided insight into the mechanism of amidine formation. The reaction is generally found to be irreversible and follows second-order kinetics, being first-order with respect to both the aniline (B41778) and the amide acetal. researchgate.netresearchgate.net

The reaction rate is influenced by the structure of the reactants and the nature of the solvent. For example, in neutral solvents like benzene (B151609) and chloroform, the rate is dependent on the structure of the alkoxy groups in the acetal, suggesting that the cleavage of the C-O bond is involved in the rate-determining step. researchgate.netresearchgate.net However, in a basic solvent like pyridine, this dependency is not observed, indicating a different mechanism where C-O bond cleavage is not rate-limiting. researchgate.net In methanol, the reaction proceeds significantly faster than in chloroform. researchgate.net

Two distinct mechanisms have been proposed depending on the solvent. In neutral solvents, the reaction likely proceeds through a direct nucleophilic attack of the amine on the acetal. In pyridine, it is suggested that for anilines with weakly basic amino groups, the reaction rates are markedly higher, proceeding via a different pathway. researchgate.net A proposed mechanism involves the formation of a hydrogen-bonded complex between the amine and the amide acetal, which can facilitate the reaction by increasing the electron density on the amino nitrogen atom and positioning it for nucleophilic attack. researchgate.net

Interactive Table: Rate Constants for Amidine Formation

| Amide Acetal | Aniline | Solvent | Rate Constant (k) | Reference |

| Dimethylformamide dimethyl acetal | Aniline | Benzene | (Value not specified) | researchgate.net |

| Dimethylformamide dimethyl acetal | Aniline | Methanol | 15x faster than in Chloroform | researchgate.net |

| Dimethylformamide dimethyl acetal | Aniline | Chloroform | (Value not specified) | researchgate.net |

| N,N-dialkylformamide acetals | Substituted Anilines | Pyridine | Varies with substituent | researchgate.net |

Formylation of Secondary Amines

Dialkyl acetals of N,N-dimethylformamide serve as effective formylating agents for secondary amines. The reaction results in the formation of the corresponding N-formyl derivative. An example of this application is the reaction of N,N-dimethylformamide dialkyl acetals with desipramine, a secondary amine. This reaction yields N-formyldesipramine as the product, confirmed through NMR, IR, and mass spectrometry, rather than an N-ethyl derivative as had been previously reported in some literature. nih.gov This demonstrates the utility of these acetals for introducing a formyl group onto a secondary nitrogen atom. nih.gov

Rearrangement Reactions

Allylic Alcohol to β,γ-Unsaturated Amide Rearrangement

N,N-Dimethylformamide acetals are key reagents in a variation of the Claisen rearrangement, often referred to as the Eschenmoser-Claisen rearrangement, which converts allylic alcohols into β,γ-unsaturated amides. rsc.orgorganic-chemistry.org This transformation is a rsc.orgrsc.org-sigmatropic rearrangement that proceeds under neutral conditions. youtube.com

The reaction is initiated by the interaction of the allylic alcohol with this compound. An intermediate ketene (B1206846) aminal is formed in situ through the elimination of two molecules of isopropanol. organic-chemistry.org This intermediate then undergoes a concerted rsc.orgrsc.org-sigmatropic rearrangement to yield the final β,γ-unsaturated N,N-dimethylamide. organic-chemistry.org This method provides a reliable way to form a new carbon-carbon bond and homologate the allylic alcohol to an amide. rsc.org The reaction is noted for its high stereospecificity. organic-chemistry.org

Stereochemical Considerations in Rearrangements

While specific examples detailing the stereochemical considerations in rearrangements involving this compound are not extensively documented in the provided search results, the related reagent, N,N-dimethylformamide dimethyl acetal, provides insight into the potential stereochemical outcomes. Formamide acetals, in general, can catalyze the rearrangement of allylic alcohols to β,γ-unsaturated amides. sciencemadness.org A notable feature of this reaction is the potential for a complete transfer of chirality. For instance, the reaction of an (R,Z)-allylic alcohol with N,N-dimethylformamide dimethyl acetal can yield an enantiomerically pure (R,E)-β,γ-unsaturated amide as the sole product. sciencemadness.org This high degree of stereocontrol is attributed to a proposed five-membered cyclic transition state with a carbene-like character. sciencemadness.org

Dehydration and Cyclization Reactions

This compound and its analogs are effective reagents for dehydration and cyclization reactions, particularly in the transformation of vicinal diols.

Formamide acetals, including the dimethyl acetal analog of DMF-DIPA, react with 1,2-diols to yield different products depending on the stereochemistry of the diol. The reaction of trans-cyclohexane-1,2-diol with N,N-dimethylformamide dimethyl acetal results in the formation of cyclohexane (B81311) epoxide with an inversion of configuration. sciencemadness.org Similarly, meso-1,2-diphenyl-1,2-ethanediol is converted to trans-stilbene (B89595) epoxide. sciencemadness.org These reactions highlight the ability of formamide acetals to facilitate the cyclization of trans and meso vicinal diols to their corresponding epoxides.

Derivatization in Analytical Chemistry

This compound and its dimethyl analog are widely used as derivatizing agents in analytical chemistry, particularly for gas chromatography (GC) applications. sigmaaldrich.comnih.gov Derivatization enhances the volatility and thermal stability of analytes, making them more amenable to GC analysis.

This compound has been specifically employed in the quantification of cocaine and its primary metabolite, benzoylecgonine (B1201016), in urine samples. chemicalbook.comchemicalbook.com This derivatization is a crucial step in preparing the analytes for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov Cocaine is metabolized in the body to several compounds, including benzoylecgonine and ecgonine (B8798807) methyl ester. nih.govnih.gov The use of DMF-DIPA as a derivatizing agent facilitates the sensitive detection and quantification of these substances.

The related compound, N,N-dimethylformamide dimethyl acetal (DMF-DMA), is suitable for the derivatization of primary sulfonamides and trifluoroacetic acid. sigmaaldrich.com This broadens the scope of analytes that can be analyzed using GC-based methods.

While the direct application of this compound in chiral analysis is not explicitly detailed in the provided results, the ability of related formamide acetals to participate in stereospecific rearrangements suggests its potential utility in this area. sciencemadness.org The derivatization of chiral molecules with an achiral reagent like DMF-DIPA can produce diastereomers that may be separable by chiral chromatography, a common technique for chiral analysis.

Advanced Research Directions and Challenges

The utility of N,N-Dimethylformamide diisopropyl acetal (B89532) (DMF-DIPA) in organic synthesis continues to expand, driven by ongoing research into its reactivity, applications, and process optimization. This section explores the forefront of this research, highlighting key advancements and persistent challenges.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Product Characterization

Spectroscopy is a cornerstone of chemical analysis, allowing for the elucidation of molecular structures through the interaction of matter with electromagnetic radiation. For N,N-Dimethylformamide diisopropyl acetal (B89532), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed to confirm its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of N,N-Dimethylformamide diisopropyl acetal, distinct signals corresponding to the different types of protons in the molecule are observed. The twelve protons of the four methyl groups in the isopropyl moieties typically appear as a doublet, while the two methine protons of the isopropyl groups are observed as a septet. The six protons of the two N-methyl groups give rise to a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes distinct peaks for the methyl and methine carbons of the isopropyl groups, the N-methyl carbons, and the central acetal carbon.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Isopropyl CH₃ | ~1.2 | Doublet |

| N-CH₃ | ~3.3 | Singlet |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, which has a molecular weight of 175.27 g/mol , the mass spectrum would be expected to show a molecular ion peak corresponding to this mass. scbt.comamerigoscientific.com The fragmentation pattern can reveal the loss of various parts of the molecule, such as the isopropyl groups or the dimethylamino group, further confirming the structure of the parent molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. Specific functional groups have characteristic absorption bands in the IR spectrum. For this compound, a key feature in its IR spectrum is the C-O stretching vibration of the acetal group, which is typically observed around 1120 cm⁻¹. The absence of a strong carbonyl (C=O) absorption band, which would be prominent in the starting material N,N-Dimethylformamide, confirms the successful formation of the acetal. qiboch.comias.ac.inchemicalbook.com

Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both analyzing the purity of this compound and for purifying it from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov In GC, the sample is vaporized and passed through a column, where different components of the mixture are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC/MS can be used to determine the purity of this compound and to identify any impurities or byproducts. It is also a valuable tool for monitoring the progress of reactions involving this compound. usra.edu

Flash silica (B1680970) gel chromatography is a rapid and efficient purification technique used to separate compounds from a mixture. rochester.edureachdevices.com In this method, the mixture is applied to the top of a column packed with silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column under pressure. biotage.comrsc.org The components of the mixture travel down the column at different rates depending on their polarity and affinity for the silica gel, allowing for their separation. For the purification of this compound, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). This technique is particularly useful for removing polar impurities and unreacted starting materials from the desired product. biotage.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the separation and identification of compounds. In the context of this compound, TLC serves as a crucial tool for monitoring the progress of chemical reactions in which it participates as a reagent.

Research Findings:

One of the primary applications of TLC for this compound is to track the consumption of starting materials and the formation of products during a reaction. A common system employed for this purpose involves the use of silica gel plates as the stationary phase and a mobile phase consisting of a mixture of hexane and ethyl acetate in a 4:1 ratio. The separation on the TLC plate is based on the principle of differential adsorption of the compounds to the silica gel.

Due to the nature of this compound, which lacks a strong chromophore, visualization of the spots on the TLC plate requires specific techniques. While direct visualization under UV light at 254 nm might not be effective for the acetal itself, it can be useful for tracking the disappearance of UV-active starting materials or the appearance of UV-active products. libretexts.org

For direct visualization of this compound, several staining methods can be employed. These are typically destructive methods that involve a chemical reaction to produce a colored spot. youtube.com General visualization reagents that could potentially be used for this compound include:

Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, and may react with the acetal or its impurities. libretexts.org

Iodine Chamber: Exposing the TLC plate to iodine vapors can often reveal the presence of organic compounds as brown spots. This method is generally non-destructive, and the spots may fade over time. libretexts.org

Phosphomolybdic Acid Stain: This stain is a general-purpose reagent that can visualize a wide range of organic compounds, typically as green or blue spots upon heating. libretexts.org

The choice of visualization technique will depend on the other components present in the reaction mixture and the specific information required.

Data Table: TLC Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane:Ethyl Acetate (4:1) |

| Visualization | UV light (for UV-active components), Potassium Permanganate, Iodine, Phosphomolybdic Acid |

It is important to note that the retention factor (Rf) value of this compound would be specific to the exact TLC conditions used and would need to be determined experimentally.

X-ray Crystallography for Structural Elucidation

As of the latest available information, a specific single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature. The compound is a liquid at room temperature, which adds a layer of complexity to obtaining the single crystals required for X-ray diffraction analysis. sigmaaldrich.com

However, the crystal structures of the related parent compound, N,N-dimethylformamide (DMF), have been determined. rsc.org These studies reveal details about the planarity of the molecule and the nature of intermolecular interactions in the solid state. rsc.org

Should a crystalline form of this compound be obtained and analyzed by X-ray crystallography, the resulting data would provide invaluable insights into its molecular geometry. The expected information would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.

Conformation of the Isopropyl Groups: The spatial arrangement of the two isopropoxy groups relative to the rest of the molecule.

This detailed structural information would allow for a deeper understanding of its reactivity, particularly in stereoselective reactions, and would provide a basis for computational modeling studies.

常见问题

Basic: What are the key physicochemical properties of N,N-Dimethylformamide diisopropyl acetal relevant to its handling in laboratory settings?

Answer:

DMFDIA (CAS 18503-89-4) is a liquid with a boiling point of 152.94°C, density of 0.884 g/cm³, and refractive index of 1.401 (lit.). It is highly moisture-sensitive, requiring storage under inert conditions to prevent hydrolysis. The compound’s low flash point (23.33°C) and flammability necessitate strict avoidance of sparks or open flames. Key safety data include its classification as a skin/eye irritant (GHS hazard codes) .

Basic: What safety precautions are necessary when handling DMFDIA in synthetic chemistry?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage: Keep in airtight containers under nitrogen or argon, away from moisture and heat sources.

- Exposure Control: Use fume hoods to avoid inhalation of vapors. In case of skin contact, rinse immediately with water and seek medical attention.

- Fire Safety: Employ CO₂ or dry chemical extinguishers; avoid water due to reactive steam generation .

Advanced: How does DMFDIA function as a derivatization agent in the quantification of biomolecules, such as in urine analysis?

Answer:

DMFDIA is used to derivatize polar metabolites (e.g., cocaine and benzoyl ecgonine) for GC-MS analysis. The acetal group reacts with carbonyl groups, forming volatile derivatives. Methodological steps include:

Sample Preparation: Adjust urine pH to 8–9 to deprotonate target analytes.

Derivatization: Add DMFDIA in anhydrous acetonitrile (1:2 v/v) at 60°C for 30 minutes.

Analysis: Use a DB-5MS column with electron ionization for fragmentation .

Advanced: What synthetic strategies employ DMFDIA for the formation of heterocyclic compounds, and how can reaction conditions be optimized?

Answer:

DMFDIA facilitates heterocycle synthesis via nucleophilic substitution or condensation. For example:

- Selenazole Synthesis: React DMFDIA with selenoureas in THF at 80°C to form 1,3-selenazolidines.

- Optimization:

Advanced: What methodological approaches are recommended for analyzing the purity and stability of DMFDIA under varying experimental conditions?

Answer:

- Purity Analysis:

- GC-MS: Use a non-polar column (e.g., HP-5) with splitless injection (250°C). Monitor for hydrolysis products (e.g., dimethylamine).

- NMR: Check for δ 1.2–1.4 ppm (isopropyl CH₃) and δ 3.2–3.5 ppm (N-CH₃).

- Stability Testing:

Advanced: How can researchers troubleshoot unexpected byproduct formation when using DMFDIA in nucleophilic substitution reactions?

Answer:

Byproducts often arise from:

- Moisture-Induced Hydrolysis: Detect dimethylamine (GC headspace analysis) and switch to anhydrous solvents (e.g., distilled THF over CaH₂).

- Steric Hindrance: Substitute isopropyl groups with smaller alkyl acetals (e.g., dimethyl) for bulky substrates.

- Reaction Monitoring: Use TLC (silica, hexane:EtOAc 4:1) to track starting material consumption .

Basic: What spectroscopic characteristics (e.g., NMR, IR) are critical for confirming the identity of DMFDIA?

Answer:

- ¹H NMR (CDCl₃): δ 1.2 (d, 12H, isopropyl CH₃), δ 3.3 (s, 6H, N-CH₃), δ 3.8 (m, 2H, OCH).

- IR: Strong C-O stretch at 1100–1150 cm⁻¹ (acetal), N-CH₃ bend at 1380 cm⁻¹.

- Mass Spec: Molecular ion [M+H]⁺ at m/z 175.27 .

Advanced: In what ways does the steric environment of the isopropyl groups in DMFDIA influence its reactivity compared to other dialkyl acetals?

Answer:

The bulky isopropyl groups:

- Reduce Reactivity: Slow acetal cleavage in sterically congested substrates (e.g., hindered amines).

- Enhance Selectivity: Favor reactions with less hindered nucleophiles (e.g., primary over secondary alcohols).

- Solubility Impact: Improve solubility in non-polar solvents (e.g., toluene) vs. dimethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。